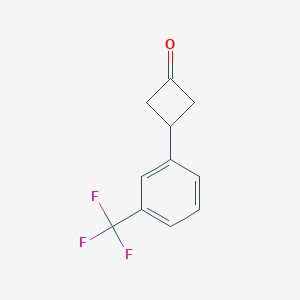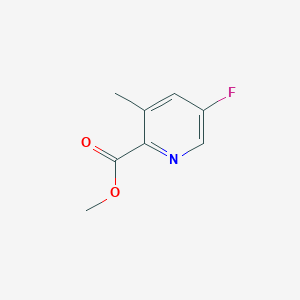![molecular formula C12H12ClN3O B1456950 7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-甲醛 CAS No. 1211443-55-8](/img/structure/B1456950.png)
7-环戊基-7H-吡咯并[2,3-d]嘧啶-6-甲醛
概述
描述
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡咯并[2,3-d]嘧啶衍生物的合成
该化合物是合成各种吡咯并[2,3-d]嘧啶衍生物的关键中间体。这些衍生物具有重要意义,因为它们存在于许多生物活性化合物和天然产物中。 已报道了一种绿色简便的铜催化方法,用于高效合成这些衍生物,突出了该化合物在可持续化学实践中的重要性 .
抗癌活性
该化合物的衍生物对乳腺癌活性 MCF-7 细胞系显示出有希望的结果。这一点尤为值得注意,因为 MCF-7 细胞系是乳腺癌研究中常用的模型。 这些衍生物具有作为治疗剂的潜力,其中一些衍生物显示出比其他衍生物更好的活性特征 .
抗菌活性
该化合物的一些合成衍生物已证明对各种菌株具有有效的抗菌活性,包括肺炎链球菌、蜡样芽孢杆菌和金黄色葡萄球菌。 这表明其在开发新型抗菌剂方面具有潜在应用 .
抗氧化特性
使用 DPPH 测定法评估了某些衍生物的抗氧化能力。 一个特定的衍生物显示出很高的潜在活性,表明该化合物在合成抗氧化剂中的作用 .
分子对接研究
分子对接研究表明,这些衍生物与 ER-α 的活性位点结合良好,ER-α 是一种与乳腺癌相关的受体。 结合能表明这些化合物可能有效地调节受体的活性 .
药物合成中间体
该化合物也用作有机和药物合成的中间体。 它在利博西替尼中间体(一种用于癌症治疗的药物)的合成中的作用突出了其在制药行业中的重要性 .
作用机制
Target of Action
It is noted that similar compounds have shown activity against the mcf-7 cell line for breast cancer .
Mode of Action
It is suggested that similar compounds interact with their targets to inhibit their function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
Given its potential activity against cancer cells, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have shown to exhibit potent activity against certain strains of bacteria and cancer cells .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde can modulate gene expression by affecting transcription factors and epigenetic regulators .
Molecular Mechanism
At the molecular level, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can interact with DNA and RNA, affecting their stability and function . These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics . This compound can affect metabolic flux and alter the levels of specific metabolites . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic reactions .
Transport and Distribution
Within cells and tissues, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The compound’s localization and accumulation can affect its activity and function .
Subcellular Localization
The subcellular localization of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and endoplasmic reticulum .
属性
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)





![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)

